Cas no 2228216-60-0 (2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine)

2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine
- 2228216-60-0
- EN300-1813720
-
- インチ: 1S/C10H16N2/c1-9(2)7-10(9,11)8-5-4-6-12(8)3/h4-6H,7,11H2,1-3H3
- InChIKey: GWZBGBCNQGFOBQ-UHFFFAOYSA-N
- ほほえんだ: NC1(C2=CC=CN2C)CC1(C)C
計算された属性
- せいみつぶんしりょう: 164.131348519g/mol
- どういたいしつりょう: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 31Ų
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813720-0.05g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 0.05g |
$1417.0 | 2023-09-19 | ||
Enamine | EN300-1813720-0.1g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 0.1g |
$1484.0 | 2023-09-19 | ||
Enamine | EN300-1813720-1g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 1g |
$1686.0 | 2023-09-19 | ||
Enamine | EN300-1813720-5.0g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 5g |
$4890.0 | 2023-06-01 | ||
Enamine | EN300-1813720-10.0g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 10g |
$7250.0 | 2023-06-01 | ||
Enamine | EN300-1813720-0.5g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 0.5g |
$1619.0 | 2023-09-19 | ||
Enamine | EN300-1813720-2.5g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 2.5g |
$3304.0 | 2023-09-19 | ||
Enamine | EN300-1813720-0.25g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 0.25g |
$1551.0 | 2023-09-19 | ||
Enamine | EN300-1813720-10g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 10g |
$7250.0 | 2023-09-19 | ||
Enamine | EN300-1813720-5g |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine |
2228216-60-0 | 5g |
$4890.0 | 2023-09-19 |
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amineに関する追加情報
Introduction to 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine (CAS No. 2228216-60-0)
2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine, identified by the CAS number 2228216-60-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane ring substituted with an N-methylpyrrole moiety, has garnered attention due to its structural complexity and potential biological activity. The cyclopropane core is a well-known pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability. The presence of the N-methylpyrrole group further suggests possible interactions with biological targets, making this compound a promising candidate for further investigation.
The synthesis and characterization of 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine involve advanced organic chemistry techniques, including ring-closing metathesis and nucleophilic substitution reactions. These synthetic strategies have been refined over the years to achieve high yields and purity, which are crucial for subsequent biological evaluation. The compound's structural features make it an attractive scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in disease pathways.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing molecules like 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine. Machine learning algorithms can predict potential binding affinities and pharmacokinetic properties, thereby accelerating the drug discovery process. This approach has been successfully applied to identify novel therapeutic agents for various diseases, including cancer and inflammatory disorders. The integration of experimental data with computational models provides a more comprehensive understanding of the compound's behavior in biological systems.
The biological activity of 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine has been explored in several preclinical studies. Initial assays have shown promising results in inhibiting key enzymes involved in signal transduction pathways. For instance, the compound has demonstrated potential as an antagonist of certain G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. Additionally, its interaction with cytochrome P450 enzymes has been studied to assess its metabolic stability and potential drug-drug interactions.
The cyclopropane ring in 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine is known to exhibit unique electronic properties due to its strained three-membered structure. This strain can be exploited to enhance binding interactions with biological targets, leading to increased potency and selectivity. Furthermore, the N-methylpyrrole group can act as a hydrogen bond acceptor or donor, depending on the context, which further modulates its pharmacological profile. These features make it an ideal candidate for structure-based drug design approaches.
In vitro studies have revealed that 2,2-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)cyclopropan-1-amine exhibits moderate cytotoxicity against certain cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is a desirable property for anticancer agents and suggests that further optimization could lead to a potent therapeutic compound. Mechanistic studies have begun to elucidate the pathways through which this compound exerts its effects, providing insights into its potential therapeutic applications.
The development of novel synthetic methodologies is crucial for the efficient production of complex molecules like 2,2-dimethyl-1-(1-methyl-lH-pyrrol-l-l)-cyclopropa-n-l-am ine (CAS No. 2228216 60 0). Recent innovations in flow chemistry have enabled the scalable synthesis of such compounds under mild conditions, reducing waste and improving yield. These advancements are particularly important for industrial applications where cost-effectiveness and environmental sustainability are key considerations.
The future prospects for 2,2-dimethyl-l-(l-methyll)-cyclopropa-n-l-am ine (CAS No. 2228216 60 0) include its use as a building block for more complex drug candidates. By incorporating additional functional groups or heterocyclic moieties, researchers can explore new chemical spaces and potentially discover even more effective therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications.
In conclusion, 22dimethyI -l( l -m ethyl -l H -py rro l -z -yl )c yclo pro pan -l am ine ( C A S No . 2228216 -60 -0 ) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve, 22dimethyI -l( l -m ethyl -l H -py rro l -z -yl )c yclo pro pan -l am ine ( C A S No . 2228216 -60 -0 ) is poised to play a crucial role in the development of novel therapeutics for various diseases.
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